4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline
Overview
Description
4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline is an organic compound with the molecular formula C9H7F6NO. It is characterized by the presence of a hexafluoropropoxy group attached to an aniline moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline typically involves the reaction of aniline with hexafluoropropanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield. Industrial production methods may involve more advanced techniques, such as continuous flow reactors, to optimize the synthesis process and scale up production.
Chemical Reactions Analysis
4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hexafluoropropoxy group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is employed in the production of specialty chemicals and materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The hexafluoropropoxy group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline can be compared with other similar compounds, such as:
3,5-Dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline: This compound has additional chlorine and fluorine substituents, which may alter its chemical reactivity and biological activity.
2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline: The presence of chlorine atoms at different positions can influence its properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6NO/c10-7(8(11,12)13)9(14,15)17-6-3-1-5(16)2-4-6/h1-4,7H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNKODGXQLUBKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC(C(C(F)(F)F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570256 | |
Record name | 4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52328-81-1 | |
Record name | 4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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